molecular formula C11H11Cl2N5 B276606 N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine

N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine

Katalognummer B276606
Molekulargewicht: 284.14 g/mol
InChI-Schlüssel: RBEPTCDLAMZPHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine, commonly known as A-77636, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetraazolyl amine derivatives and has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR). In

Wirkmechanismus

A-77636 acts as a selective agonist of the α7 N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine. The α7 N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine is a ligand-gated ion channel that is widely expressed in the brain and is involved in a variety of physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine by A-77636 results in the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately lead to enhanced neurotransmission.
Biochemical and Physiological Effects:
A-77636 has been shown to have a number of biochemical and physiological effects. In addition to enhancing cholinergic neurotransmission in the brain, A-77636 has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation. A-77636 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of A-77636 is its high selectivity for the α7 N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine. This selectivity allows for more precise targeting of the receptor, which can reduce the risk of off-target effects. However, one limitation of A-77636 is its relatively short half-life, which can make it difficult to maintain therapeutic levels of the compound in the body.

Zukünftige Richtungen

There are a number of potential future directions for research on A-77636. One area of interest is the development of more potent and selective agonists of the α7 N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine. Another area of interest is the investigation of the potential therapeutic applications of A-77636 in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, further research is needed to better understand the biochemical and physiological effects of A-77636 and to develop more effective methods for delivering the compound to the brain.

Synthesemethoden

The synthesis of A-77636 involves a multi-step process that begins with the reaction of 2,4-dichlorobenzylamine with allyl isothiocyanate to form N-(2,4-dichlorobenzyl)-N-(allyl)thiourea. This intermediate is then reacted with sodium azide and copper (I) iodide to form the tetrazole ring, resulting in the formation of A-77636. The synthesis of A-77636 is relatively straightforward and can be carried out on a large scale.

Wissenschaftliche Forschungsanwendungen

A-77636 has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its potential as a treatment for cognitive disorders such as Alzheimer's disease. Studies have shown that A-77636 can improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission in the brain. A-77636 has also been studied for its potential as a treatment for schizophrenia, depression, and anxiety disorders.

Eigenschaften

Produktname

N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4-dichlorobenzyl)amine

Molekularformel

C11H11Cl2N5

Molekulargewicht

284.14 g/mol

IUPAC-Name

N-[(2,4-dichlorophenyl)methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C11H11Cl2N5/c1-2-5-18-11(15-16-17-18)14-7-8-3-4-9(12)6-10(8)13/h2-4,6H,1,5,7H2,(H,14,15,17)

InChI-Schlüssel

RBEPTCDLAMZPHZ-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=N1)NCC2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

C=CCN1C(=NN=N1)NCC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.